molecular formula C21H30N4O B5591178 N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethanamine

N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethanamine

Cat. No.: B5591178
M. Wt: 354.5 g/mol
InChI Key: HXSPEUBEZBOYMK-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethanamine is a useful research compound. Its molecular formula is C21H30N4O and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.24196159 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition and Materials Engineering

A study by Das et al. (2017) highlights the use of Schiff base complexes, including those involving components structurally related to the query compound, for corrosion inhibition on mild steel. The findings suggest potential applications in materials and corrosion engineering, where such complexes demonstrate protection of mild steel surfaces in corrosive environments. This opens up avenues for utilizing similar compounds in the development of corrosion-resistant materials and coatings (Das et al., 2017).

Molecular Synthesis and Characterization

The synthesis and characterization of novel compounds, including 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, have been reported by Rajkumar et al. (2014). Such studies are crucial for advancing the understanding of molecular structures and properties, serving as a foundation for the development of new materials and drugs. The research on these derivatives, characterized for their in vitro antimicrobial studies, showcases the potential of similar compounds in the synthesis of new molecules with desired biological activities (Rajkumar et al., 2014).

Biological Evaluations and Applications

Bruno et al. (1994) describe the synthesis and evaluation of N-substituted 4-amino-1-(2-hydroxy- or 2-alkylaminoethyl)-3,5-diphenyl-1H-pyrazoles, indicating significant local anesthetic, analgesic, and in vitro platelet antiaggregating activities. This highlights the potential therapeutic applications of compounds structurally related to the query chemical, particularly in the development of new pharmaceuticals for pain management and cardiovascular diseases (Bruno et al., 1994).

Antimicrobial and Anticancer Activities

The research on the synthesis of new pyrazole derivatives containing a 2-methylquinoline ring system by Raju et al. (2016) and the evaluation of their antibacterial and antifungal activities presents another avenue where similar compounds could be explored for their potential antimicrobial properties. Additionally, the synthesized compounds' significant activity against Gram-positive and Gram-negative bacteria opens up possibilities for their use in developing new antimicrobial agents (Raju et al., 2016).

Properties

IUPAC Name

2-(dimethylamino)-2-(3-methylphenyl)-1-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O/c1-17-6-4-7-19(16-17)20(23(2)3)21(26)24-13-8-18(9-14-24)10-15-25-12-5-11-22-25/h4-7,11-12,16,18,20H,8-10,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSPEUBEZBOYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)N2CCC(CC2)CCN3C=CC=N3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.